N'-[(1Z)-(2,4-DIETHOXYPHENYL)METHYLENE]-4-BIPHENYLCARBOHYDRAZIDE
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Overview
Description
N’-[(Z)-(2,4-diethoxyphenyl)methylidene]biphenyl-4-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from biphenyl-4-carbohydrazide and 2,4-diethoxybenzaldehyde. Schiff base hydrazones are known for their ability to form stable complexes with transition metals and have various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(2,4-diethoxyphenyl)methylidene]biphenyl-4-carbohydrazide involves the condensation reaction between biphenyl-4-carbohydrazide and 2,4-diethoxybenzaldehyde. The reaction is typically carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(2,4-diethoxyphenyl)methylidene]biphenyl-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
N’-[(Z)-(2,4-diethoxyphenyl)methylidene]biphenyl-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its pharmacological properties.
Medicine: Explored for its potential therapeutic applications due to its biological activity.
Industry: Utilized in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N’-[(Z)-(2,4-diethoxyphenyl)methylidene]biphenyl-4-carbohydrazide involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of certain enzymes by binding to their active sites. The compound’s hydrazone group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(Z)-(2,4-diethoxyphenyl)methylidene]biphenyl-4-carbohydrazide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the diethoxy groups can enhance its solubility and potentially its ability to interact with biological targets .
Properties
Molecular Formula |
C24H24N2O3 |
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Molecular Weight |
388.5g/mol |
IUPAC Name |
N-[(Z)-(2,4-diethoxyphenyl)methylideneamino]-4-phenylbenzamide |
InChI |
InChI=1S/C24H24N2O3/c1-3-28-22-15-14-21(23(16-22)29-4-2)17-25-26-24(27)20-12-10-19(11-13-20)18-8-6-5-7-9-18/h5-17H,3-4H2,1-2H3,(H,26,27)/b25-17- |
InChI Key |
LMKDFTUNCZEYAC-UQQQWYQISA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=N\NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OCC |
SMILES |
CCOC1=CC(=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OCC |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OCC |
Origin of Product |
United States |
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